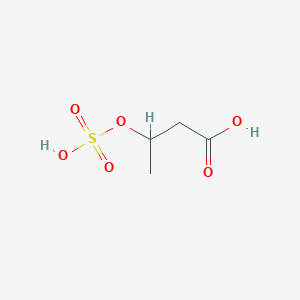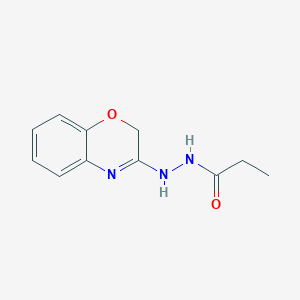
Propanoic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide is a chemical compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse biological and pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide can be achieved through a zinc triflate-catalyzed regioselective 1,6-conjugate addition of vinylogous carbamates to p-quinone methides. This method provides the compound in good to excellent yields under mild conditions . Another method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of aqueous sodium bicarbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxides, hydrazine derivatives, and substituted benzoxazines.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide has several scientific research applications:
Medicine: It is being investigated for its pharmacological properties and potential therapeutic applications.
Industry: The compound can be used in the production of pharmaceuticals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its benzoxazine ring structure allows it to interact with biological molecules, potentially leading to pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate
- 3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid
Uniqueness
Propanoic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
78959-28-1 |
|---|---|
Fórmula molecular |
C11H13N3O2 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
N'-(2H-1,4-benzoxazin-3-yl)propanehydrazide |
InChI |
InChI=1S/C11H13N3O2/c1-2-11(15)14-13-10-7-16-9-6-4-3-5-8(9)12-10/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
ZLQKXLBEFMWHDU-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NNC1=NC2=CC=CC=C2OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,N',N'-Tetrakis{[(propan-2-yl)oxy]methyl}urea](/img/structure/B14429896.png)
![1-Methoxy-4-[2-(4-methoxybenzene-1-sulfonyl)ethenyl]benzene](/img/structure/B14429899.png)
![Diethyl [1-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14429901.png)
![4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14429912.png)
![4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one](/img/structure/B14429914.png)
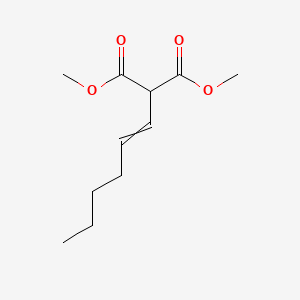
![(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14429933.png)
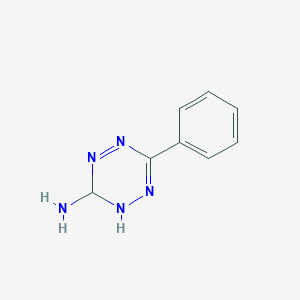
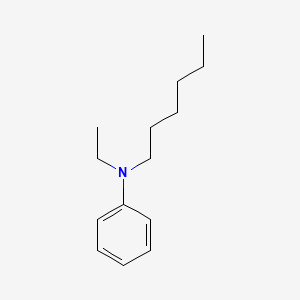
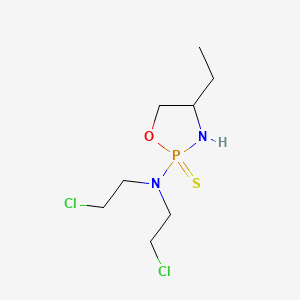
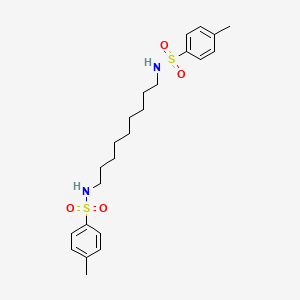
![1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14429962.png)
![4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14429969.png)
